molecular formula C11H16N2O3S B10784807 Ozolinone CAS No. 67565-44-0

Ozolinone

Cat. No.: B10784807
CAS No.: 67565-44-0
M. Wt: 256.32 g/mol
InChI Key: NQFBZYYUAFJYNS-FPLPWBNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ozolinone can be synthesized through the biotransformation of etozoline in mammals . The preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . This solution can then be used for further reactions or formulations.

Industrial Production Methods

There is limited information available on the industrial production methods of this compound. it is known that this compound is not marketed and is primarily used for research purposes .

Chemical Reactions Analysis

Types of Reactions

Ozolinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield other derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Nucleophiles: Strong nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized metabolites, while reduction can produce various reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ozolinone

This compound is unique due to its stereospecific action, where only the levorotatory form is effective in inhibiting chloride secretion . This stereospecificity distinguishes it from other loop diuretics, which may not exhibit such selectivity.

Properties

CAS No.

67565-44-0

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid

InChI

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7-

InChI Key

NQFBZYYUAFJYNS-FPLPWBNLSA-N

Isomeric SMILES

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2

Canonical SMILES

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2

Origin of Product

United States

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